2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
Nitrobenzenes are a class of organic compounds that contain a nitro group (-NO2) attached to a benzene ring. Trifluoromethyl groups (-CF3) and trifluoromethoxy groups (-OCF3) are highly electronegative, which can significantly affect the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of nitrobenzenes typically involves the nitration of benzene or a substituted benzene. The introduction of trifluoromethyl and trifluoromethoxy groups usually requires specialized reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound like this would consist of a benzene ring with the nitro, trifluoromethyl, and trifluoromethoxy groups attached at the 1, 2, and 3 positions, respectively .Chemical Reactions Analysis
Nitrobenzenes can undergo a variety of reactions, including reduction to aniline derivatives and displacement of the nitro group by nucleophiles. The presence of the trifluoromethyl and trifluoromethoxy groups may affect the reactivity and selectivity of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by the nitro, trifluoromethyl, and trifluoromethoxy groups. These groups are likely to make the compound more dense and polar than benzene itself .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)4-2-1-3-5(6(4)15(16)17)18-8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJCRZJHIKZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.